molecular formula C47H72N10O13 B139782 5-(4-Aminopiperidyl-1-carbonyl)-L-2,6-phenylalanyl-beta-alanyl-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-isoleucyl-aminomethyl-4-amino-2-methylpyrimidine citrate CAS No. 126722-78-9

5-(4-Aminopiperidyl-1-carbonyl)-L-2,6-phenylalanyl-beta-alanyl-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-isoleucyl-aminomethyl-4-amino-2-methylpyrimidine citrate

Cat. No.: B139782
CAS No.: 126722-78-9
M. Wt: 985.1 g/mol
InChI Key: CJGVCWKXZSDVRK-DFQVXBJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EMD-56133 is a small molecule drug that functions as a renin inhibitor. Renin is an enzyme involved in the regulation of blood pressure and electrolyte balance. By inhibiting renin, EMD-56133 can potentially be used to treat conditions such as hypertension and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EMD-56133 involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups. The compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The exact synthetic route and reaction conditions are proprietary and have been developed by Merck KGaA .

Industrial Production Methods

Industrial production of EMD-56133 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity of the final product. The production process also involves purification steps such as chromatography to remove impurities and obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

EMD-56133 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may yield reduced derivatives with fewer oxygen atoms .

Scientific Research Applications

EMD-56133 has several scientific research applications, including:

    Chemistry: Used as a tool to study renin inhibition and its effects on biochemical pathways.

    Biology: Investigated for its role in regulating blood pressure and electrolyte balance.

    Medicine: Potential therapeutic agent for treating hypertension and cardiovascular diseases.

    Industry: Used in the development of new renin inhibitors and related compounds.

Mechanism of Action

EMD-56133 exerts its effects by inhibiting the activity of renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. By inhibiting renin, EMD-56133 reduces the production of angiotensin II, a potent vasoconstrictor that increases blood pressure. This inhibition leads to a decrease in blood pressure and improved cardiovascular function .

Comparison with Similar Compounds

Similar Compounds

    Aliskiren: Another renin inhibitor used to treat hypertension.

    Remikiren: A renin inhibitor with similar mechanisms of action.

Uniqueness

EMD-56133 is unique in its specific molecular structure and binding affinity for renin. It has been shown to have a high degree of selectivity and potency in inhibiting renin activity, making it a valuable tool for research and potential therapeutic applications .

Properties

CAS No.

126722-78-9

Molecular Formula

C47H72N10O13

Molecular Weight

985.1 g/mol

IUPAC Name

4-amino-N-[(2S)-1-[[3-[[(4S)-4-amino-5-cyclohexyl-3-hydroxypentanoyl]-[(2S,3S)-2-[(4-amino-2-methylpyrimidin-5-yl)methylamino]-3-methylpentanoyl]amino]-3-oxopropyl]amino]-1-oxo-3-phenylpropan-2-yl]piperidine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C41H64N10O6.C6H8O7/c1-4-26(2)37(47-25-30-24-46-27(3)48-38(30)44)40(56)51(36(54)23-34(52)32(43)21-28-11-7-5-8-12-28)35(53)15-18-45-39(55)33(22-29-13-9-6-10-14-29)49-41(57)50-19-16-31(42)17-20-50;7-3(8)1-6(13,5(11)12)2-4(9)10/h6,9-10,13-14,24,26,28,31-34,37,47,52H,4-5,7-8,11-12,15-23,25,42-43H2,1-3H3,(H,45,55)(H,49,57)(H2,44,46,48);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t26-,32-,33-,34?,37-;/m0./s1

InChI Key

CJGVCWKXZSDVRK-DFQVXBJQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C(=O)CCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC([C@H](CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

SMILES

CCC(C)C(C(=O)N(C(=O)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC(C(CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCC(C)C(C(=O)N(C(=O)CCNC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCC(CC2)N)C(=O)CC(C(CC3CCCCC3)N)O)NCC4=CN=C(N=C4N)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

5-(4-aminopiperidyl-1-carbonyl)-L-2,6-Phe-beta-Ala-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-Ile-aminomethyl-4-amino-2-methylpyrimidine citrate
5-(4-aminopiperidyl-1-carbonyl)-L-2,6-phenylalanyl-beta-alanyl-(4S-amino-3S-hydroxy-5-cyclohexyl)-pentancarbonyl-L-isoleucyl-aminomethyl-4-amino-2-methylpyrimidine citrate
EMD 56133
EMD-56133

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.